8aH-phthalazin-1-one hydrazone
Description
Contextual Significance in Organic and Medicinal Chemistry Research
Phthalazine (B143731) and its derivatives, including phthalazinones, are recognized as privileged structures in medicinal chemistry due to their wide spectrum of pharmacological activities. osf.ionih.govnih.gov These activities include anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govnih.govnih.govnih.gov The incorporation of a hydrazone moiety (-NHN=CH-) into the phthalazine scaffold often leads to compounds with enhanced or novel biological activities. nih.govnih.govaip.org Hydrazones themselves are a significant class of compounds in drug development due to their synthetic accessibility and diverse pharmacological profiles. nih.govnih.govaip.orgmdpi.com The combination of these two pharmacophores in phthalazine hydrazones has thus become a fruitful area of research for the discovery of new therapeutic agents. nih.govrsc.org
Overview of Hydrazone Chemistry in Advanced Research
Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are typically formed through the condensation reaction of a hydrazine (B178648) with an aldehyde or a ketone. nih.gov This reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of a carbon-nitrogen double bond. nih.gov The nitrogen atoms in the hydrazone structure are nucleophilic, while the carbon atom of the azomethine group possesses both electrophilic and nucleophilic character. nih.gov This reactivity makes hydrazones versatile intermediates for the synthesis of various heterocyclic compounds. mdpi.com In advanced research, the hydrazone linkage is also utilized in bioconjugation strategies and for the development of compounds with specific biological targets. nih.gov
Detailed Research Findings
Research into phthalazine hydrazones has yielded a number of compounds with significant biological activities. These studies often involve the synthesis of derivatives from hydralazine (B1673433) (1-hydrazinylphthalazine), a well-known antihypertensive drug. nih.govwikipedia.org Hydralazine itself can be considered a hydrazone tautomer of 1(2H)-phthalazinone. nih.govnih.gov The synthesis of hydralazine typically involves the conversion of phthalazinone to 1-chlorophthalazine (B19308), which is then reacted with hydrazine hydrate (B1144303). google.comgoogle.com
A notable example of a bioactive phthalazine hydrazone derivative is 4-(4-biphenyl)-2-(4-(methylsulfonyl)phenyl)phthalazin-1(2H)-one , which has demonstrated significant anti-inflammatory activity. nih.gov In studies using the carrageenan-induced rat paw edema model, this compound showed efficacy comparable to the standard drug etoricoxib. nih.gov
Another area of intense investigation is the anticancer potential of phthalazine derivatives. nih.govnih.govresearchgate.net For instance, novel 1,2,4-triazolo[3,4-a]phthalazine derivatives, which can be synthesized from phthalazine precursors, have shown potent anticancer activities against various human cancer cell lines. nih.govresearchgate.net One such derivative exhibited significant activity against MGC-803, EC-9706, HeLa, and MCF-7 cell lines, with IC₅₀ values ranging from 2.0 to 4.5 μM. nih.gov Furthermore, some of these compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov
Recent research has also focused on the development of phthalazine-based derivatives as inhibitors of specific molecular targets in cancer, such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govrsc.orgrsc.org A series of novel phthalazine-based hydrazone derivatives were synthesized and evaluated for their cytotoxicity against HCT-116 human colon cancer cells. nih.gov Several of these compounds displayed potent cytotoxic effects and significant inhibition of VEGFR-2. nih.gov For example, certain derivatives exhibited IC₅₀ values for cytotoxicity that were significantly lower than the standard drug sorafenib. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
3,8a-dihydrophthalazin-1-yldiazene |
InChI |
InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5,7,9-10H |
InChI Key |
MPUBDBCHGYJVER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CNN=C2N=N)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 8ah Phthalazin 1 One Hydrazone and Its Derivatives
Condensation Reactions with Carbonyl Precursors
The core structure of 8aH-phthalazin-1-one hydrazone is typically assembled through a multi-step process that culminates in the introduction of the hydrazone functionality. The initial step involves the synthesis of a phthalazinone precursor, which is then converted to the target hydrazone.
Optimized Reaction Conditions and Catalytic Systems
The most prevalent route to 1-hydrazinophthalazine (this compound) involves the reaction of 1-chlorophthalazine (B19308) with hydrazine (B178648) hydrate (B1144303). nih.govgoogle.com The precursor, 1-chlorophthalazine, is itself prepared from phthalazinone. google.comnih.gov
The synthesis of 1-chlorophthalazine can be achieved by treating phthalazinone with phosphorus oxychloride. google.com The subsequent reaction with hydrazine hydrate to yield 1-hydrazinophthalazine is often carried out in an alcoholic solvent. To optimize this conversion, various conditions have been explored. For instance, conducting the reaction in isopropanol (B130326) or methanol (B129727) at controlled temperatures, typically between 0 to 25°C, has been shown to produce high yields of the desired product. google.com One patented method describes the portion-wise addition of a 1-chlorophthalazine salt to a cooled solution of hydrazine hydrate in isopropanol, followed by stirring at room temperature for an extended period, resulting in an 86% yield. google.com Another example reports a near-quantitative yield (99%) when the reaction is performed with methanol as a co-solvent. google.com
While the direct condensation of a phthalazinone precursor with a hydrazine source to form the hydrazone in one step is less common, multi-component reactions involving hydrazine hydrate, an aldehyde, and a phthalimide (B116566) precursor have been reported to form related pyrazolo[1,2-b]phthalazine derivatives, suggesting the in-situ formation and reaction of a hydrazone-like intermediate. mt.com
Solvent Effects and Reaction Kinetics
The choice of solvent plays a critical role in the synthesis of 1-hydrazinophthalazine. Alcohols such as ethanol, isopropanol, and methanol are commonly employed. nih.govgoogle.com The use of an alcoholic co-solvent with hydrazine hydrate facilitates the dissolution of the 1-chlorophthalazine precursor and helps to control the reaction temperature. The reaction kinetics are influenced by temperature, with lower temperatures (0-5°C) used for the initial addition to manage the exothermicity of the reaction, followed by a longer period at ambient temperature to ensure completion. google.com
Functionalization and Derivatization Strategies
The presence of a reactive hydrazone moiety and an aromatic phthalazine (B143731) core in this compound offers multiple avenues for structural modification. These derivatization strategies are key to modulating the compound's physicochemical and biological properties.
Alkylation and Acylation Reactions
The hydrazone group of 1-hydrazinophthalazine is susceptible to both alkylation and acylation.
Alkylation: While specific literature on the direct alkylation of 1-hydrazinophthalazine is limited, general methods for the alkylation of hydrazines and hydrazones are applicable. Reductive alkylation of hydrazine derivatives using aldehydes or ketones in the presence of a reducing agent like α-picoline-borane is a known strategy to introduce N-alkyl groups. organic-chemistry.org The synthesis of 1-methyl-1-(substituted benzyl)hydrazines has been reported, indicating that the nitrogen atoms of the hydrazine moiety can be functionalized. nih.gov
Acylation: The acylation of 1-hydrazinophthalazine is a well-documented transformation, particularly its acetylation. This reaction can occur in biological systems catalyzed by N-acetyltransferase. nih.gov Chemically, acylation can be achieved using acylating agents such as acid chlorides or anhydrides. The resulting acetylated derivative of hydralazine (B1673433) readily undergoes spontaneous cyclization to form 3-methyl-s-triazolo[3,4-a]phthalazine (MTP). nih.gov This highlights the utility of acylation as a means to construct fused heterocyclic systems.
Halogenation and Nitration Approaches
The introduction of halogen atoms or nitro groups onto the phthalazine ring can significantly influence the compound's electronic properties and biological activity.
Halogenation: Direct halogenation of 1-hydrazinophthalazine is not extensively reported. However, halogenated phthalazinone precursors can be used to synthesize halogen-substituted 1-hydrazinophthalazine derivatives. For example, bromination of phthalazin-1(2H)-one at the 4-position has been achieved using bromine and potassium bromide. tcichemicals.com This 4-bromo-phthalazinone can then, in principle, be converted to the corresponding 4-bromo-1-hydrazinophthalazine. General methods for the α-halogenation of ketones under acidic or basic conditions exist, but their direct applicability to the phthalazinone ring of hydralazine requires further investigation. organic-chemistry.orgchemimpex.compharmacompass.com
Nitration: The nitration of the phthalazinone ring system has been studied, though not directly on 1-hydrazinophthalazine. For instance, 4-(4-methoxy-3-methylphenyl)-1(2H)-phthalazinone has been nitrated using nitric acid with various catalysts, with P₂O₅ being effective for ortho-mononitration. nih.gov The nitration of s-triazolo[3,4-a]phthalazine, a derivative of hydralazine, has also been investigated. google.com These studies suggest that the phthalazine ring can be nitrated, although the specific conditions and regioselectivity for 1-hydrazinophthalazine would need to be experimentally determined.
Diversification via Substituent Variation
A primary strategy for diversifying the this compound scaffold is through the reaction of the hydrazone moiety with various carbonyl compounds to form more complex hydrazones. This approach has been used to synthesize a wide range of derivatives with potential biological applications.
For example, 4-aryl-1-hydrazinophthalazines have been reacted with a variety of carbonyl compounds, including oxalic acid, diethyl oxalate, pyruvic acid, and ethyl acetoacetate. These reactions lead to the formation of new hydrazones which can subsequently cyclize to form fused triazolo- and triazino-phthalazine systems. This demonstrates a powerful method for building molecular complexity starting from the 1-hydrazinophthalazine core.
Furthermore, the synthesis can start from substituted precursors to introduce diversity. For instance, substituted chlorobenzenes can be reacted with hydrazine to produce substituted phenylhydrazines, which could then potentially be used to form more complex phthalazinone hydrazone analogues.
Table of Reaction Conditions for the Synthesis of 1-Hydrazinophthalazine
| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Chlorophthalazine salt | Hydrazine hydrate | Isopropanol | 0-5 then 20-25 | 86 | google.com |
| 1-Chlorophthalazine salt | Hydrazine hydrate | Methanol | 0-5 then 20-25 | 99 | google.com |
| 1-Chlorophthalazine | Hydrazine hydrate | Ethyl alcohol | Reflux | 30-40 | nih.gov |
Advanced Synthetic Protocols
The synthesis of this compound and its derivatives has evolved significantly, moving beyond classical methods to embrace more sophisticated and efficient strategies. These advanced protocols, including one-pot multicomponent reactions, stereoselective syntheses, and green chemistry approaches, offer improved yields, reduced reaction times, and access to novel structural analogues with enhanced chemical and biological potential.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. In the context of phthalazine derivatives, these reactions have been instrumental in constructing fused heterocyclic systems.
A prominent application of this strategy is the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which are structurally related to this compound. These compounds are typically formed through a one-pot, three-component reaction involving phthalhydrazide, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. longdom.org The choice of catalyst is crucial for the success of these reactions, with various catalysts being reported to effectively promote the condensation. For instance, catalysts such as p-toluenesulfonic acid (PTSA), triethylamine (B128534) (Et3N), and the ionic liquid [Bmim]OH have been successfully employed. longdom.org
In a notable four-component reaction, 1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivatives have been synthesized from phthalimide, hydrazine hydrate, aromatic aldehydes, and malononitrile or ethyl cyanoacetate, catalyzed by the Lewis acid Nickel(II) chloride hexahydrate (NiCl₂·6H₂O). longdom.org Another advanced MCR involves the use of isocyanides. Highly functionalized 1H-pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates can be prepared via a one-pot reaction of cyclic anhydrides, hydrazine hydrate, isocyanides, and dialkyl acetylenedicarboxylates at room temperature. longdom.org
These MCRs provide a powerful and convergent approach to assemble complex phthalazinone-based scaffolds, offering significant advantages in terms of operational simplicity and efficiency over traditional multi-step synthetic routes.
Table 1: Examples of One-Pot and Multicomponent Reactions for Phthalazine Derivatives
| Product Type | Reactants | Catalyst | Key Features |
|---|---|---|---|
| 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Phthalhydrazide, Aromatic Aldehydes, Malononitrile/Ethyl Cyanoacetate | PTSA, Et3N, or [Bmim]OH | Three-component reaction. longdom.org |
| 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Phthalimide, Hydrazine Hydrate, Aromatic Aldehydes, Malononitrile/Ethyl Cyanoacetate | NiCl₂·6H₂O | Four-component reaction using a Lewis acid catalyst. longdom.org |
| 1H-Pyrazolo[1,2-b]phthalazine-dicarboxylates | Cyclic Anhydrides, Hydrazine Hydrate, Isocyanides, Dialkyl Acetylenedicarboxylates | None (Room Temp.) | Isocyanide-based multicomponent reaction. longdom.org |
Stereoselective Synthesis of Chiral Analogues
The development of stereoselective methods to produce chiral analogues of phthalazinone hydrazones is a significant area of research, driven by the distinct biological activities often exhibited by different enantiomers. Asymmetric catalysis provides a powerful tool for achieving high enantioselectivity in the synthesis of such compounds.
A key strategy involves the asymmetric functionalization of the hydrazone moiety. The asymmetric aza-Henry (or nitro-Mannich) reaction, for example, has been successfully applied to N-acylhydrazones. csic.es This reaction involves the addition of nitroalkanes to the C=N bond of the hydrazone, creating a new C-C bond and a stereocenter. csic.es For the first time, an enantioselective organocatalyzed addition of nitroalkanes to N-benzoyl hydrazones has been developed, yielding chiral β-nitroalkylhydrazides. csic.esresearchgate.net Simple cinchona alkaloids, such as quinine (B1679958) and quinidine (B1679956), have proven effective as bifunctional organocatalysts, activating both the hydrazone and the nitroalkane to facilitate the reaction with good yields and moderate to good enantiomeric excesses (up to 77% ee, which can be improved to 94% ee after recrystallization). csic.esresearchgate.net The use of quinine or quinidine allows for the selective synthesis of the desired enantiomer. researchgate.net
Another approach is the asymmetric addition of hydrazones, acting as acyl or alkyl carbanion equivalents, to electrophiles. researchgate.netrsc.org For instance, an asymmetric umpolung addition of hydrazones to imines has been developed using a Ru–diamine–diphosphine catalytic system in water, affording chiral amines in good yields and high enantioselectivities. rsc.org This demonstrates the potential for creating chiral amine-containing analogues. Bimetallic catalysis has also been employed in the carbonyl-ene reaction of hydrazones with isatins, producing optically active 3-hydroxy-2-oxindoles with excellent yields (up to 98%) and enantioselectivities (up to 97% ee). researchgate.net
These methodologies, while not always applied directly to this compound, establish a clear precedent for the stereoselective synthesis of its chiral derivatives by applying similar catalytic systems to appropriately substituted phthalazinone hydrazone precursors.
Table 2: Overview of Stereoselective Reactions Involving Hydrazones
| Reaction Type | Substrates | Catalyst System | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric aza-Henry Reaction | N-Benzoyl Hydrazones, Nitroalkanes | Quinine / Quinidine | β-Nitroalkylhydrazides | Up to 77% (94% after recrystallization). csic.esresearchgate.net |
| Asymmetric Carbonyl-Ene Reaction | Hydrazones, Isatins | Bimetallic Catalyst | 3-Hydroxy-2-oxindoles | Up to 97%. researchgate.net |
Sustainable and Green Chemistry Routes
In line with the principles of green chemistry, recent synthetic efforts have focused on developing more environmentally benign and sustainable routes to phthalazinone hydrazones and related heterocycles. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green technique. The synthesis of novel hippuric hydrazones has been achieved in three steps under microwave irradiation and solvent-free conditions, demonstrating a significant reduction in reaction time compared to conventional heating methods. minarjournal.com This protocol highlights the potential for rapid and efficient synthesis of hydrazone derivatives without the need for volatile organic solvents. minarjournal.com
The use of reusable and non-toxic catalysts is another cornerstone of green synthesis. For the one-pot, three-component synthesis of 2H-indazolo[1,2-b]phthalazine-triones, dodecylphosphonic acid (DPA) has been used as a reusable heterogeneous solid acid catalyst under solvent-free conditions, providing good yields with low catalyst loading. longdom.org Similarly, the organocatalyst L-proline has been employed for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-diones via a three-component reaction in ethanol, a greener solvent, at reflux. researchgate.net The use of such organocatalysts avoids the toxicity associated with many metal-based catalysts.
Furthermore, conducting reactions in aqueous media is a key green strategy. The synthesis of various chromene derivatives, which involves multicomponent reactions similar to those used for phthalazines, has been successfully carried out in aqueous media using potassium phthalimide as a mild and efficient organocatalyst. researchgate.net The asymmetric addition of hydrazones to imines has also been shown to proceed with better yields and enantioselectivities in water compared to organic solvents. rsc.org These examples underscore a clear trend towards developing sustainable protocols that are not only efficient but also environmentally responsible.
Table 3: Comparison of Conventional vs. Green Synthetic Routes
| Reaction | Conventional Method | Green Chemistry Route | Green Advantage |
|---|---|---|---|
| Hydrazone Synthesis | Reaction in protic solvents with conventional heating for several hours. minarjournal.com | Microwave irradiation under solvent-free conditions. minarjournal.com | Reduced reaction time, energy efficiency, no solvent waste. minarjournal.com |
| Synthesis of Fused Phthalazines | Use of stoichiometric acid/base catalysts in organic solvents. longdom.org | Catalytic amount of reusable solid acid (DPA) under solvent-free conditions. longdom.org | Catalyst reusability, atom economy, elimination of solvent. longdom.org |
Chemical Reactivity and Mechanistic Investigations of the 8ah Phthalazin 1 One Hydrazone Moiety
Tautomerism and Isomerism Studies
The structural dynamics of 8aH-phthalazin-1-one hydrazone are governed by the principles of tautomerism and isomerism, which significantly influence its reactivity.
Keto-Enol and Imine-Enamine Tautomeric Equilibria
Like many hydrazones, the this compound moiety can theoretically exist in equilibrium between different tautomeric forms. The primary tautomerism to consider is the imine-enamine equilibrium. The hydrazone itself is the imine form. Through a proton transfer, it can convert to its enamine (or more accurately, enehydrazine) tautomer. Generally, for simple hydrazones, the imine form is the more stable and therefore the predominant species at equilibrium. This preference is analogous to the keto-enol tautomerism where the keto form is typically favored.
The specific electronic and steric environment of the 8aH-phthalazin-1-one ring system, however, can influence the position of this equilibrium. Factors such as solvent polarity and pH can also play a role in shifting the equilibrium towards one form or the other. While extensive quantitative studies on the tautomeric equilibrium of this compound itself are not widely documented, the general principles of hydrazone chemistry suggest a strong preference for the imine tautomer under standard conditions.
Geometrical Isomerism (E/Z configurations)
The carbon-nitrogen double bond (C=N) of the hydrazone group in this compound is subject to geometrical isomerism, leading to the existence of E (entgegen) and Z (zusammen) configurations. This isomerism arises from the restricted rotation around the C=N double bond.
The relative stability of the E and Z isomers is dictated by the steric interactions between the substituents on the carbon and nitrogen atoms of the hydrazone. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in differentiating between these isomers. The chemical shifts of protons in proximity to the C=N bond will differ depending on their spatial orientation relative to the other substituents. For instance, in some hydrazone systems, photochemical or thermal energy can induce isomerization between the E and Z forms. The specific conditions required for such transformations in this compound would depend on the energy barrier between the two isomers.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of the this compound moiety is characterized by its ability to act as both a nucleophile and, under certain conditions, an electrophile.
Reactions at the Hydrazone Carbon Atom
The carbon atom of the hydrazone group is electrophilic in nature, similar to the carbonyl carbon of an aldehyde or ketone. It is susceptible to attack by nucleophiles. However, the nucleophilic character of the adjacent nitrogen atom can modulate this electrophilicity. One of the most well-known reactions involving the hydrazone carbon is its behavior under basic conditions, as seen in the Wolff-Kishner reduction. While not a direct nucleophilic attack on the carbon, the reaction proceeds through the deprotonation of the nitrogen, leading to a resonance-stabilized anion where the negative charge is delocalized onto the carbon. This intermediate then undergoes further reaction to yield a methylene (B1212753) group.
Reactions at the Hydrazone Nitrogen Atoms
The nitrogen atoms of the hydrazone group, particularly the terminal NH2 group, are nucleophilic due to the presence of lone pairs of electrons. This nucleophilicity is fundamental to the formation of the hydrazone itself, which typically involves the reaction of a hydrazine (B178648) with a carbonyl compound. The nitrogen atoms can participate in various reactions, including alkylation, acylation, and condensation with other electrophiles. The reactivity of the two nitrogen atoms can differ, with the terminal nitrogen generally being more nucleophilic. The fused phthalazinone ring system can influence the electron density on the hydrazone nitrogens, potentially altering their nucleophilic strength compared to simpler hydrazones.
Transformational Reactions and Heterocycle Annulation
The this compound moiety serves as a versatile building block in organic synthesis for the construction of novel heterocyclic rings. The presence of multiple reactive sites—the hydrazone C=N bond, the nucleophilic nitrogen atoms, and the phthalazinone ring itself—allows for a variety of cyclization strategies.
Cyclization Reactions Leading to Novel Fused Systems
The hydrazone moiety of this compound is a key precursor for the synthesis of various fused heterocyclic systems, most notably triazolophthalazines. These reactions typically involve the reaction of the hydrazone with a one-carbon electrophile, which can be provided by various reagents.
One of the most common methods involves the reaction of 1-hydrazinophthalazine (the tautomeric form of this compound) with orthoesters, carboxylic acids, or acid chlorides. For instance, the reaction of 1-hydrazinophthalazine with triethyl orthoformate in the presence of a catalytic amount of acid leads to the formation of s-triazolo[3,4-a]phthalazine. The proposed mechanism involves the initial formation of an intermediate by the reaction of the hydrazone with the orthoester, followed by an intramolecular cyclization with the elimination of ethanol.
Similarly, refluxing 1-hydrazinophthalazine with carboxylic acids, such as acetic acid, results in the formation of the corresponding 3-substituted-s-triazolo[3,4-a]phthalazines. The reaction proceeds through the formation of an N-acylhydrazone intermediate, which then undergoes cyclodehydration. The use of different carboxylic acids allows for the introduction of various substituents at the 3-position of the triazole ring.
The following table summarizes representative cyclization reactions of phthalazinone hydrazone derivatives:
| Starting Material | Reagent | Product | Reference |
| 1-Hydrazinophthalazine | Triethyl orthoformate | s-Triazolo[3,4-a]phthalazine | N/A |
| 1-Hydrazinophthalazine | Acetic acid | 3-Methyl-s-triazolo[3,4-a]phthalazine | |
| 1-Hydrazinophthalazine | Phthalic anhydride | Phthalazinone derivative |
Rearrangement Reactions
While specific examples of skeletal rearrangements of the this compound moiety are not extensively documented in the literature, the potential for such transformations exists based on the reactivity of related heterocyclic systems.
One possible rearrangement is a Dimroth-type rearrangement. The Dimroth rearrangement is a well-known process in 1,2,3-triazole chemistry where endocyclic and exocyclic nitrogen and carbon atoms switch places. wikipedia.org Given that the cyclization of phthalazinone hydrazones can lead to triazolophthalazines, it is conceivable that under certain conditions, these fused systems could undergo a subsequent Dimroth rearrangement, leading to isomeric structures. This would likely involve a ring-opening to a diazo-intermediate, followed by rotation and ring-closure.
Another potential transformation is ring-chain tautomerism. nih.govyoutube.comnih.govyoutube.com The this compound itself exists in equilibrium with its tautomer, 1-hydrazinophthalazine. This tautomerism is a fundamental aspect of its reactivity, as the 1-hydrazinophthalazine form is often the reactive species in many of the documented cyclization reactions. The equilibrium can be influenced by factors such as solvent polarity and pH. Computational studies on phthalazinone tautomers have shown that the relative stability of different forms can be evaluated using density functional theory (DFT). chemmethod.com
Redox Chemistry
The this compound moiety can undergo both oxidation and reduction reactions, targeting either the hydrazone functionality or the phthalazinone ring system.
Oxidation Pathways and Products
The oxidation of 1-hydrazinophthalazine (hydralazine) has been studied, particularly in the context of its metabolism. The hydrazino group is susceptible to oxidation, which can lead to the formation of phthalazine (B143731) and phthalazinone as major products. google.com The oxidation can proceed through a reactive diazonium intermediate, which can then be attacked by water to yield phthalazinone or lose nitrogen gas to form phthalazine.
In biological systems, the oxidation of hydralazine (B1673433) is thought to be a key step in its pharmacological activity and can also be responsible for some of its adverse effects.
Reduction Pathways and Products (e.g., Wolff-Kishner Type Reductions, Hydrogenation)
The hydrazone group of this compound can be reduced to a methylene group under Wolff-Kishner reduction conditions. This reaction involves heating the hydrazone with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. The mechanism proceeds through the formation of a carbanion intermediate after the extrusion of nitrogen gas. This method provides a route to deoxygenate the C1 position of the phthalazinone ring, leading to 1-methylphthalazine (B1618385) derivatives if the starting material is appropriately substituted.
Catalytic hydrogenation offers another pathway for the reduction of the this compound moiety. Depending on the catalyst and reaction conditions, different outcomes are possible. Catalytic hydrogenation can reduce the C=N bond of the hydrazone to a hydrazine. Furthermore, the aromatic phthalazinone ring itself can be reduced. The hydrogenation of aromatic rings typically requires more forcing conditions, such as high pressure and temperature, and the use of catalysts like platinum or rhodium. researchgate.net The selective reduction of the heterocyclic part of the molecule while preserving the hydrazone functionality, or vice versa, can be a synthetic challenge and depends heavily on the choice of catalyst and reaction parameters. For example, catalytic hydrogenation of alkenes can be achieved with palladium on carbon at room temperature and atmospheric pressure, conditions that are generally mild enough not to affect an aromatic ring. youtube.com
Structural Elucidation and Conformational Analysis of 8ah Phthalazin 1 One Hydrazone Derivatives
X-ray Crystallography for Solid-State Structure Determination
Bond Lengths, Bond Angles, and Dihedral Angles
The molecular geometry of 8aH-phthalazin-1-one hydrazone derivatives is defined by the specific bond lengths, bond angles, and dihedral angles that arise from the hybridization of the constituent atoms and the electronic interactions within the molecule. Crystallographic studies of the parent phthalazin-1(2H)-one and related derivatives provide a foundational understanding of the core structure's geometry.
The phthalazinone ring system itself is nearly planar. X-ray diffraction analysis of the parent compound, phthalazin-1(2H)-one, reveals that the fused benzene (B151609) and pyridazinone rings are almost coplanar, with a very small dihedral angle of just 0.52 (7)° between them. researchgate.net This planarity is a key feature of the core structure.
The hydrazone moiety introduces its own set of characteristic geometric parameters. The C=N double bond of the hydrazone group is typically shorter than a C-N single bond, reflecting its double-bond character. The N-N single bond of the hydrazone is also a key parameter, influencing the electronic properties and reactivity of the group.
The following tables summarize key bond lengths and angles based on crystallographic data for the parent phthalazin-1(2H)-one structure, which serves as the core for its hydrazone derivatives.
Selected Bond Lengths
This table presents typical bond lengths for the core phthalazinone structure, derived from crystallographic studies. These values provide a baseline for understanding the geometry of its derivatives.
| Bond | Typical Length (Å) | Source |
| C=O | ~1.22 | iucr.org |
| C=N (imine) | ~1.29 | iucr.org |
| N-N (ring) | ~1.38 | iucr.org |
| C-N (ring) | ~1.40 | iucr.org |
Data based on values for a sulfonylated phthalazin-1-one derivative, reflecting the core structure.
Selected Bond Angles
The bond angles within the heterocyclic ring dictate its shape and strain. The angles around the nitrogen and carbonyl carbon atoms are particularly important for defining the local geometry.
| Angle | Typical Value (°) | Source |
| N2-N1-C10 | ~127.0 | iucr.org |
| C-N-N (ring) | Varies | |
| N-C=O (ring) | Varies |
Data based on values for a sulfonylated phthalazin-1-one derivative, reflecting the core structure. Note: Atom numbering (N1, N2, C10) is based on the specific derivative studied in the source. iucr.org
Key Dihedral Angles
Dihedral angles are crucial for describing the three-dimensional conformation of the molecule, including the planarity of the ring system and the orientation of substituents.
| Dihedral Angle | Value (°) | Source |
| Between Benzene and Pyridazinone Rings (Parent) | 0.52 (7) | researchgate.net |
| Between Benzene and Pyridazinone Rings (Derivative) | 2.35 (5) | nih.gov |
The planarity of the phthalazinone system is a consistent feature across different studies. researchgate.netnih.gov
Computational and Theoretical Investigations of 8ah Phthalazin 1 One Hydrazone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 8aH-phthalazin-1-one hydrazone at the atomic level. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a theoretical framework for predicting molecular geometries, energies, and various electronic parameters.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.
DFT studies on related hydrazone derivatives have successfully predicted their geometric parameters. scirp.orgresearchgate.net These calculations can also elucidate the electronic structure, providing crucial information about the distribution of electrons within the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. doi.org
Furthermore, DFT can be used to calculate various reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which help in understanding the molecule's reactive nature. researchgate.netresearchgate.net The table below presents hypothetical, yet representative, electronic properties for this compound based on typical values reported for similar hydrazone derivatives.
| Electronic Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule |
Note: These values are illustrative and based on data for analogous compounds. Specific experimental or high-level computational data for this compound is not currently available in the cited literature.
Ab Initio Methods for High-Level Electronic Structure Determination
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide more accurate electronic structure information.
For a molecule like this compound, high-level ab initio calculations could be employed to refine the geometry obtained from DFT and to calculate more precise energy values. These methods are particularly useful for studying excited states and for benchmarking the results from less computationally intensive methods. While specific ab initio studies on this exact molecule are lacking, the principles from studies on other heterocyclic systems would apply.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics and flexibility of molecules, as well as their interactions with the surrounding environment.
Conformational Dynamics and Flexibility
The this compound molecule possesses several rotatable bonds, which allows for a range of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most populated and energetically favorable shapes. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. Studies on other phthalazinone derivatives have utilized MD simulations to understand their binding modes with proteins. osf.io
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules around this compound, providing insights into how interactions with the solvent (e.g., water) affect its shape and flexibility. The inclusion of a polarizable continuum model in DFT calculations is another approach to account for solvent effects. nih.gov Understanding the behavior of the molecule in different solvents is important for predicting its solubility and reactivity in various media.
Reactivity Prediction and Mechanistic Modeling
Computational methods are powerful tools for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. For this compound, these methods can provide insights into its potential chemical transformations.
DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. For instance, the mechanism of hydrazone hydrolysis has been studied in detail using DFT, revealing the energetic profile of the reaction and the role of proton transfer steps. nih.gov Similarly, the antioxidant potential of hydrazone derivatives has been investigated by calculating parameters related to their ability to scavenge free radicals. researchgate.net
By analyzing the distribution of the HOMO and LUMO, one can predict the likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the hydrazone group and the carbonyl oxygen are expected to be key sites for chemical reactions.
Transition State Analysis of Reaction Pathways
Transition state analysis is a fundamental computational technique used to elucidate reaction mechanisms, determine rate-limiting steps, and calculate activation energies. This analysis involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants and products.
While specific transition state analyses for the formation or reaction of this compound were not found, studies on related hydrazone systems provide a clear picture of the methodologies employed. For instance, the formation of cyclic hydrazones from isodiazene intermediates has been investigated using Density Functional Theory (DFT) calculations. These studies suggest that the process can proceed through an azomethine imine intermediate. The isomerization of the isodiazene to the azomethine imine can be catalyzed by an acid, involving a relatively low energy barrier of approximately 11 kcal/mol. acs.org However, the subsequent direct electrocyclization to a diaziridine intermediate was found to have an insurmountably high activation barrier of around 41 kcal/mol, ruling it out as a viable pathway. acs.org
Furthermore, the hydrolysis of hydrazones, a critical reaction pathway, has been mechanistically studied using DFT. nih.govacs.org The generally accepted mechanism involves two primary steps: the nucleophilic addition of a water molecule to form a carbinolamine intermediate, followed by the decomposition of this intermediate. nih.govacs.org Computational studies evaluate the energetics of various proton transfer pathways that are thought to catalyze this process in acidic environments. nih.govacs.org Such analyses are crucial for understanding the stability and pH-labile nature of hydrazone-based compounds.
A plausible mechanism for the synthesis of more complex pyran-linked phthalazinone-pyrazole hybrids has also been proposed, highlighting the role of catalysts like L-proline in facilitating multicomponent reactions through a series of intermediates. nih.gov These examples underscore how transition state analysis provides deep mechanistic understanding of the reactions involving the hydrazone functional group within the phthalazinone scaffold.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnih.govresearchgate.net The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor (electrophile). researchgate.netnih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net
For phthalazine (B143731) hydrazone derivatives, DFT calculations are frequently used to determine these FMO energies. researchgate.netosf.io A smaller HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability, making the molecule "softer". researchgate.net These calculations are instrumental in explaining the antioxidant properties of phthalazine hydrazones, as the ability to donate an electron (related to the HOMO energy) is key to scavenging free radicals. researchgate.netosf.io Computational studies have been performed to elucidate electronic properties such as dipole moment, band gaps, and hyperpolarizability to understand the characteristics of hydrazone derivatives.
Table 1: Representative Frontier Molecular Orbital Data for Hydrazone Derivatives
| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Zn(II) Hydrazone Complex 1 | TD-DFT/B3LYP | -5.79 | -1.68 | 4.11 | researchgate.net |
| Zn(II) Hydrazone Complex 2 | TD-DFT/B3LYP | -6.01 | -0.91 | 5.10 | researchgate.net |
| Antioxidant Hydrazone (Compound 2) | DFT | N/A | N/A | 4.07 |
Note: Data is for representative hydrazone derivatives, not this compound itself. N/A indicates the specific values were not detailed in the abstract.
Ligand-Target Interaction Modeling (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. It is extensively used in drug discovery to understand binding mechanisms and predict the strength of interaction.
Binding Site Analysis and Interaction Modes
Docking studies on various phthalazinone hydrazone derivatives have revealed key interaction modes within the active sites of several biological targets. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking, which collectively stabilize the ligand-receptor complex.
For example, in studies targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in angiogenesis, phthalazinone derivatives have been shown to fit into the ATP-binding pocket. acs.orgnih.gov The interactions often involve hydrogen bonds with key amino acid residues and hydrophobic interactions with the surrounding pocket. Similarly, when docked against tyrosinase, hydrazone ligands have been observed forming pi-alkyl bonds with residues such as ALA44A, LYS47A, and PRO52A.
In the context of antimicrobial research, phthalazinyl-hydrazones have been docked against essential enzymes in parasites like Trypanosoma cruzi. These studies show that different stereoisomers (E/Z) of the hydrazones can exhibit distinct binding modes and affinities for enzymes like iron superoxide (B77818) dismutase (Fe-SOD), trypanothione (B104310) reductase (TryR), and cysteine-protease (CP). For instance, E-diastereomers showed lower binding energies for Fe-SOD and CP, while Z-diastereomers were favored for TryR. Other research has identified phthalazinone derivatives as potent inhibitors of Poly(ADP-ribose)polymerase (PARP), a crucial enzyme in DNA repair and a target for cancer therapy.
Table 2: Summary of Binding Interactions for Phthalazinone Hydrazone Derivatives
| Target Enzyme | Interacting Residues | Type of Interaction | Reference |
| Tyrosinase | ALA44A, LYS47A, PRO52A, ILE139B | Pi-Alkyl Bonds | |
| VEGFR2 | Key interactive amino acids in binding pocket | Not specified | acs.org |
| T. cruzi Fe-SOD, CP, TryR | Active site residues | Not specified | |
| PARP-1 | Active site residues | Not specified |
Prediction of Binding Affinities for Specific Biological Receptors or Enzymes (in vitro context)
A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A more negative score typically indicates a stronger, more stable interaction. These predicted affinities are often correlated with experimental biological activity, such as IC₅₀ values (the concentration of an inhibitor required to reduce a biological activity by 50%).
Computational studies on phthalazinone hydrazone derivatives have yielded promising binding affinities against a range of therapeutically relevant enzymes. For instance, a novel phthalazine derivative demonstrated a potent binding affinity towards VEGFR2 with a binding energy of -10.66 kcal/mol. acs.org In another study, hydrazone ligands showed strong binding to tyrosinase with energies of -7.7 and -8.8 kcal/mol. These computational predictions often align well with in vitro testing. For example, a phthalazinone derivative identified as a potent PARP-1 inhibitor in docking studies was subsequently confirmed to have an IC₅₀ value of 97 nM, which was more potent than the reference drug Olaparib (IC₅₀ = 139 nM).
Table 3: Predicted Binding Affinities and Experimental Data for Phthalazinone Hydrazone Derivatives
| Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Experimental Activity (IC₅₀) | Reference |
| Phthalazine-based derivative | VEGFR2 | -10.66 | Potent cytotoxicity (0.64 µM) | acs.org |
| Tritopic Hydrazone Ligand (L1) | Tyrosinase | -7.7 | N/A | |
| Tritopic Hydrazone Ligand (L2) | Tyrosinase | -8.8 | N/A | |
| Phthalazinone derivative (11c) | PARP-1 | N/A | 97 nM | |
| Phenyl phthalazinone (7c) | HCT-116 cells | N/A | 1.36 µM | nih.gov |
| Phenyl phthalazinone (8b) | HCT-116 cells | N/A | 2.34 µM | nih.gov |
Note: N/A indicates the data was not available or not specified in the cited sources.
Advanced Applications and Research Directions for 8ah Phthalazin 1 One Hydrazone Derivatives
Role as Organic Synthesis Intermediates and Reagents
The inherent reactivity of the phthalazinone hydrazone scaffold allows it to serve as a foundational building block for more complex molecular architectures.
Precursors for Advanced Heterocyclic Synthesis
The phthalazinone hydrazone core is a key precursor for the construction of fused heterocyclic systems, which are prominent in medicinal chemistry and materials science. longdom.org The hydrazone moiety (-NH-N=C) is particularly reactive and allows for cyclization reactions to form new rings.
A significant application is in the synthesis of researchgate.netnih.govresearchgate.nettriazolo[3,4-a]phthalazine derivatives. nih.gov These compounds can be synthesized from 4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide, which, upon reaction with various electrophiles and subsequent cyclization, yields the fused triazole ring system. For instance, reacting the acetohydrazide derivative with reagents like acid chlorides or acetylacetone (B45752) can lead to the formation of these advanced heterocyclic structures. jst.go.jp
Research has demonstrated the synthesis of novel triazolophthalazine-hydrazone hybrids, which are evaluated for various biological activities. nih.gov The synthetic pathway often involves the initial formation of a phthalazinone acetohydrazide, which is then condensed with various aldehydes to form hydrazone derivatives. These intermediates can then be cyclized to yield the target triazolophthalazine core. jst.go.jpnih.gov This modular approach allows for the creation of diverse chemical libraries based on the phthalazine (B143731) scaffold.
Catalytic Applications in Organic Transformations
Phthalazinone derivatives have emerged as effective catalysts in various organic transformations. Their structure can be tailored to create specific catalytic environments, promoting reactions under mild and environmentally friendly conditions.
Visible-light photoredox catalysis is a notable area where these compounds have been applied. For example, C4-phosphorylated and C4-cyanoalkylated phthalazin-1(2H)-ones have been synthesized using organic dyes like Eosin Y as a photocatalyst. researchgate.net These reactions often involve a three-component assembly of arylhydrazines, 2-formylbenzoic acids, and a third reactant (e.g., diarylphosphine oxides or cyclobutanone (B123998) oxime esters) in a one-pot process. researchgate.net This methodology is valued for its operational simplicity and the ability to generate complex molecules in good yields under mild conditions. researchgate.net
Furthermore, novel hybrid materials incorporating phthalazinone structures have been developed as reusable catalysts. These catalysts have shown high efficacy in one-pot, three-component syntheses of complex molecules like 3-amino-1-aryl-5,10-dioxo-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile. researchgate.net The key advantages of such catalytic systems include high product yields, short reaction times, avoidance of toxic solvents and harsh conditions, and the ability to recycle the catalyst for multiple runs with minimal loss of activity. researchgate.net
Coordination Chemistry and Supramolecular Assembly
The nitrogen-rich phthalazinone hydrazone structure, with its multiple donor atoms (N, O), is an excellent platform for designing ligands for coordination chemistry and for directing the formation of complex supramolecular structures. researchgate.netnih.gov
Ligand Design for Metal Complexation
Phthalazinone hydrazones are highly versatile polytopic ligands capable of coordinating with a wide range of transition metals. researchgate.netnih.gov The coordination mode can be finely tuned by the nature of the substituents on the hydrazone fragment and the reaction conditions. researchgate.netnih.gov These ligands can coordinate in either their neutral (keto) form or their deprotonated (enol) form, which influences the structure and properties of the resulting metal complexes. researchgate.netrsc.org
The hydrazone moiety (-C=N-NH-C=O) provides key donor sites. Depending on the specific structure, these ligands can act as bidentate, tridentate, or even hexadentate agents. nih.govmun.ca For example, 1-hydrazinophthalazine can be condensed with various aldehydes and ketones to produce Schiff base ligands that form stable complexes with metals like Cu(II), Ni(II), and Zn(II). researchgate.netresearchgate.net The resulting complexes can exhibit different geometries, including distorted square planar and pseudo-octahedral arrangements. researchgate.netmun.ca The inclusion of other donor groups, such as a pyridine (B92270) ring, can lead to the formation of κ³-N,N,N coordination modes. nih.gov
| Ligand Type | Metal Ion Examples | Typical Coordination Mode | Resulting Complex Geometry | Reference |
|---|---|---|---|---|
| 1-Hydrazinophthalazine-based hydrazones | Cu(II), Ni(II), Co(II) | Bidentate (N,N), Tridentate | Square Planar, Octahedral | researchgate.netmun.ca |
| Isonicotinoylhydrazone-based | Cd(II) | Tetradentate (chelating-bridging) | 1D Zig-zag Polymer | rsc.org |
| Diacetyl monooxime-phthalazinyl hydrazone | Cu(II) | Bidentate-bridging (N,O) or Phthalazine N-bridging | Dimeric | researchgate.net |
| 2-Pyridinecarboxaldehyde phenylhydrazone | Ti | κ³-N,N,N | - | nih.gov |
Formation of Coordination Polymers and Metal-Organic Frameworks
The ability of phthalazinone hydrazone ligands to bridge multiple metal centers makes them ideal building blocks for constructing coordination polymers (CPs) and, potentially, metal-organic frameworks (MOFs). These extended structures are created through the self-assembly of the organic ligands and metal ions. nih.govrsc.org
For instance, hexadentate phthalazine hydrazone ligands have been shown to form double μ-bridged bimetallic complexes. mun.ca In these structures, two pseudo-octahedral metal centers are held in close proximity by both a phthalazine diazine bridge and a second bridge, creating robust binuclear species. mun.ca Similarly, isonicotinoylhydrazone-based ligands have been used with cadmium(II) nitrate (B79036) to self-assemble into 1D zig-zag coordination polymers. rsc.org In these polymers, the ligand acts as a tetradentate chelating and bridging unit, connecting adjacent metal centers. rsc.org
The formation of these supramolecular assemblies is often directed by a combination of coordinative bonds and weaker interactions like hydrogen bonding (O-H⋯O, N-H⋯O) and π–π stacking interactions. nih.govresearchgate.net These interactions play a crucial role in stabilizing the final extended network, influencing the dimensionality and topology of the resulting material. nih.govrsc.org
Applications in Chelation and Metal Sensing
The strong affinity of phthalazinone hydrazone derivatives for various metal ions has led to their development as chemosensors for metal detection. nih.govrsc.org The binding of a metal ion to the ligand can induce a significant change in its photophysical properties, such as a "turn-on" or "turn-off" of fluorescence or a distinct color change, allowing for sensitive and selective detection. nih.govmdpi.com
Hydrazone-based fluorescent sensors are valued for their synthetic accessibility and tunable properties. nih.gov They have been successfully employed to detect a range of environmentally and biologically relevant metal ions.
Key Research Findings in Metal Sensing:
For Cu(II): Aminophthalazinone derivatives have been studied for their coordinating properties towards Cu(II) ions, demonstrating the participation of nitrogen atoms in the complexation. researchgate.net An effective phthalazine-imidazole-based chemosensor was developed to detect Cu²⁺ through a color change from colorless to yellow, with a detection limit of 0.12 μM. researchgate.net
For Zn(II) and Cd(II): A multi-binding site hydrazone chemosensor was designed for the selective detection of Zn²⁺ and Cd²⁺. rsc.org This sensor operates via an aggregation-induced emission (AIE) mechanism, where the complexation leads to a "turn-on" fluorescence response. The limits of detection were found to be exceptionally low, at 9.85 × 10⁻⁹ M for Zn²⁺ and 1.27 × 10⁻⁷ M for Cd²⁺. rsc.org
For Cadmium (Cd(II)): A dicyanomethylene dihydrofuran hydrazone (DCDHFH) chromophore was synthesized as a colorimetric chemosensor for cadmium. mdpi.com It demonstrated high selectivity and sensitivity, enabling the development of paper-based test strips for practical applications. mdpi.com
For Multiple Trivalent Ions (Al³⁺, Fe³⁺, Cr³⁺): Benzoxazole–hydrazone sensors have been reported that can selectively detect and distinguish between multiple trivalent analytes in aqueous environments. nih.gov
| Target Ion(s) | Sensor Type | Sensing Mechanism | Limit of Detection (LoD) | Reference |
|---|---|---|---|---|
| Cu²⁺, Co²⁺ | Phthalazine-imidazole hydrazone | Colorimetric | 0.12 μM (Cu²⁺), 65 nM (Co²⁺) | researchgate.net |
| Zn²⁺, Cd²⁺ | Naphthahydrazone | Aggregation-Induced Emission (AIE) | 9.85 nM (Zn²⁺), 127 nM (Cd²⁺) | rsc.org |
| Cd²⁺ | Dicyanomethylene dihydrofuran hydrazone | Colorimetric | - | mdpi.com |
| Al³⁺, Fe³⁺, Cr³⁺ | Benzoxazole-hydrazone | Fluorescence | - | nih.gov |
Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap to optimize the therapeutic potential of a lead compound. For 8aH-phthalazin-1-one hydrazone derivatives, these studies involve systematically altering the molecule's structure to understand how specific chemical features influence its biological activity, paving the way for the creation of more potent and selective drugs.
Design and Synthesis of Analogues for SAR Elucidation
The synthesis of this compound analogues is a key step in SAR exploration. Researchers typically employ condensation reactions between a phthalazinone precursor and a substituted hydrazine (B178648) to create a diverse library of compounds. rsc.orgnih.gov Modifications are strategically made at various points on the molecule, such as the phthalazinone core and the phenyl ring of the hydrazone group, to investigate their impact on biological efficacy. rsc.orgnih.gov
For example, one common synthetic route involves the reaction of an o-aroylbenzoic acid with hydrazine hydrate (B1144303) or its derivatives. researchgate.net Another approach is the chemoselective N-alkylation of a 4-benzylphthalazin-1(2H)-one, followed by hydrazinolysis and subsequent condensation with various aldehydes to yield a range of hydrazone derivatives. rsc.orgnih.govresearchgate.net These synthetic strategies allow for the introduction of different functional groups, which can alter the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological targets.
In Vitro Enzyme Inhibition and Receptor Binding Studies
Derivatives of this compound have been identified as potent inhibitors of various enzymes and have shown affinity for specific receptors, highlighting their therapeutic potential. For instance, some analogues have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are implicated in several diseases. nih.govresearchgate.netnih.gov
In one study, a series of new hydrazone derivatives were synthesized and evaluated for their inhibitory effects on hCA I and II. Compound 1d was a particularly strong inhibitor of hCA I, while compound 1l showed the highest activity against hCA II. nih.gov Other research has focused on the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in oncology. A synthesized phthalazine-based derivative, compound 12b , was found to be a potent VEGFR-2 inhibitor, showing 95.2% inhibition with an IC50 value of 17.8 μM, which is more potent than the standard drug sorafenib. rsc.orgresearchgate.net Additionally, some phthalazinone derivatives have been designed and tested for their affinity towards alpha(1)-adrenergic receptors. nih.gov
| Compound | Target Enzyme/Receptor | Activity (IC50) | Reference |
| 1d | hCA I | 0.133 µM | nih.gov |
| 1l | hCA II | 3.244 µM | nih.gov |
| 12b | VEGFR-2 | 17.8 µM | rsc.orgresearchgate.net |
Cell-Based Assays for Mechanistic Biological Activity
Cell-based assays are crucial for assessing the real-world biological effects of this compound derivatives, offering insights into their mechanisms of action, such as cytotoxicity against cancer cells and antimicrobial properties.
Cytotoxicity to Cancer Cell Lines: Numerous studies have highlighted the anticancer potential of these compounds. For instance, novel phthalazinone-dithiocarbamate hybrids have shown significant antiproliferative effects against human cancer cell lines, including A2780 (ovarian), NCI-H460 (lung), and MCF-7 (breast). nih.gov The location of the dithiocarbamate (B8719985) moiety was found to influence the activity and selectivity of the compounds. nih.gov In another study, hydrazone derivatives 9c , 12b , and 13c demonstrated potent cytotoxicity against the HCT-116 colon cancer cell line, with IC50 values of 1.58, 0.32, and 0.64 μM, respectively, surpassing the efficacy of the approved drug sorafenib. rsc.orgresearchgate.net Further investigation revealed that compound 12b induces apoptosis and arrests cell proliferation in the S-phase. rsc.orgresearchgate.net
| Compound | Cell Line | Cytotoxicity (IC50) | Reference |
| 9c | HCT-116 | 1.58 µM | rsc.orgresearchgate.net |
| 12b | HCT-116 | 0.32 µM | rsc.orgresearchgate.net |
| 13c | HCT-116 | 0.64 µM | rsc.orgresearchgate.net |
| Sorafenib (Control) | HCT-116 | 2.93 µM | rsc.orgresearchgate.net |
| 6g | MCF-7 | 7.64 µM | nih.gov |
| Cisplatin (Control) | MCF-7 | 13 µM | nih.gov |
Antimicrobial Activity: The hydrazide-hydrazone scaffold is a common feature in molecules with antimicrobial properties. nih.govnih.gov Derivatives of this compound have been synthesized and screened for their effectiveness against various pathogenic bacteria and fungi. researchgate.netresearchgate.netnih.gov For example, some hydrazide-hydrazone derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics like ampicillin. nih.gov The antimicrobial potency is often influenced by the specific substituents on the aromatic rings of the molecule. nih.gov
Applications in Materials Science
The adaptable chemical structure and favorable photophysical properties of this compound derivatives make them valuable in the field of materials science. Their inherent fluorescence and ability to interact with metal ions have led to their use in developing advanced functional materials.
Development of Fluorescent Probes and Chemosensors
The unique structure of these compounds, featuring a hydrazone group for analyte recognition and a phthalazinone core as a signaling unit, makes them excellent candidates for fluorescent chemosensors. researchgate.net These sensors can detect specific analytes, such as metal ions, through changes in their fluorescence properties. csic.es
A notable example is a phthalazin-hydrazone derivative designed as a 'turn-on' fluorescent sensor for mercury ions (Hg2+). rsc.orgresearchgate.net This sensor exhibits a significant increase in fluorescence upon binding to Hg2+, with a low detection limit of 26.1 nM. rsc.org Its practical utility has been demonstrated in imaging intracellular Hg2+ in human cervical cancer cells. rsc.orgresearchgate.net The design of such probes often involves fine-tuning the molecule's electronic structure to ensure high selectivity for the target analyte. nih.gov
Role in Dye-Sensitized Solar Cells (DSSCs) and Optoelectronic Materials
The chromophoric nature of this compound derivatives makes them promising for use as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netdergipark.org.tr In a DSSC, the dye absorbs sunlight and initiates the process of converting light energy into electrical energy. The efficiency of this process is heavily dependent on the dye's properties.
Corrosion Inhibition Studies
The quest for effective and environmentally benign corrosion inhibitors has led researchers to explore a wide array of organic compounds. Hydrazone derivatives, in particular, have emerged as a promising class of corrosion inhibitors due to the presence of heteroatoms (N, O) and π-electrons in their structure, which facilitate their adsorption onto metal surfaces. researchgate.netjmaterenvironsci.comcolab.wsresearchgate.netanalis.com.my The phthalazinone moiety, with its own set of heteroatoms and aromatic rings, further enhances this potential.
Research into phthalazine derivatives has demonstrated their ability to inhibit the corrosion of mild steel in acidic environments. researchgate.net Studies on related hydrazone compounds have shown that their effectiveness is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. researchgate.netcolab.ws
The mechanism of corrosion inhibition by these derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can be a combination of physical (electrostatic) and chemical interactions between the inhibitor molecules and the metal surface. researchgate.net The presence of both the phthalazinone ring and the hydrazone linkage in this compound derivatives provides multiple active centers for adsorption, leading to the formation of a stable and efficient protective layer.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the performance of these inhibitors. Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, affecting both the anodic metal dissolution and the cathodic hydrogen evolution reactions. jmaterenvironsci.comresearchgate.net EIS measurements provide insights into the charge transfer resistance and the properties of the protective film formed on the metal surface.
The following table summarizes the inhibition efficiency of various hydrazone derivatives, which provides a comparative context for the potential performance of this compound derivatives.
| Inhibitor | Concentration (M) | Medium | Inhibition Efficiency (%) | Reference |
| (E)-N'-(2,4-dimethoxybenzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide (HYD-1) | 5 x 10⁻³ | 1.0 M HCl | 96 | researchgate.netcolab.ws |
| N'-cyclohexylidene-2-(6-methoxynaphthalen-2-yl) propanehydrazide (HYD-2) | 5 x 10⁻³ | 1.0 M HCl | 84 | researchgate.netcolab.ws |
| N-Benzo researchgate.netcapes.gov.br dioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine (1b) | 1 x 10⁻³ | 1.0 M HCl | 91.30 | sciencetechindonesia.com |
| (E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid (1c) | 1 x 10⁻³ | 1.0 M HCl | 91.34 | sciencetechindonesia.com |
| Tridentate hydrazone ligand (AL01) | 500 ppm | 3.5% NaCl (CO2 sat.) | 84.30 | analis.com.my |
Polymer Chemistry Applications
The rigid and thermally stable phthalazinone moiety makes it an attractive component for the synthesis of high-performance polymers. The incorporation of phthalazinone units into polymer backbones can significantly enhance their thermal stability, glass transition temperature (Tg), and mechanical properties.
Research has focused on the synthesis of poly(ether imide)s and other polyarylethers containing the phthalazinone structure. capes.gov.brresearchgate.net These polymers are typically prepared through nucleophilic aromatic substitution reactions. The resulting materials often exhibit excellent solubility in common organic solvents, a desirable property for processing and fabrication.
The hydrazone group in this compound offers a reactive site for further polymerization or modification of polymers. The hydrazone linkage itself can be sensitive to pH, which opens up possibilities for creating "smart" polymers that respond to environmental stimuli. nih.gov This feature is particularly interesting for applications in drug delivery systems and other biomedical fields.
The synthesis of polymers incorporating the this compound structure could lead to materials with a unique combination of properties: the high thermal stability and mechanical strength imparted by the phthalazinone core, and the chemical reactivity and potential for stimuli-responsiveness provided by the hydrazone group. These polymers could find applications in advanced composites, membranes for gas separation, and as specialty engineering plastics.
The table below presents thermal properties of some phthalazinone-containing polymers, illustrating the high-performance characteristics that can be expected from polymers derived from this compound.
| Polymer Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) | Reference |
| Poly(ether imide)s from 4-(4-hydroxylphenyl)-2,3-phthalazin-1-one | 250 - 300 (estimated) | > 450 | capes.gov.br |
| Poly(aryl ether nitrile)s with phthalazinone moiety | 230 - 280 (estimated) | > 500 | researchgate.net |
Future research in this area will likely focus on the synthesis and characterization of novel polymers derived from this compound, exploring the influence of the hydrazone linkage on the polymer's properties and investigating their potential in advanced applications.
Q & A
Q. What are the standard synthetic methodologies for preparing 8aH-phthalazin-1-one hydrazone derivatives, and how can purity be ensured?
The synthesis typically involves reacting phthalazin-1(2H)-one with hydrazine derivatives in ethanol or methanol under acidic conditions (e.g., HCl). For example, cocrystallization with picric acid requires mixing equimolar solutions of phthalazin-1(2H)-one and picric acid in ethanol/water, followed by slow evaporation to obtain X-ray-quality crystals . Purity is validated via elemental analysis (C, H, N percentages), melting point determination (e.g., 403–405 K), and spectroscopic techniques (e.g., IR, NMR). Intramolecular hydrogen bonds (N–H⋯O) and dimer formation are critical indicators of structural integrity .
Q. How is the molecular structure of this compound characterized, and what intermolecular interactions dominate its crystal packing?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural characterization. In the cocrystal with picric acid, the phthalazinone ring system adopts a planar conformation, with nitrogroups on picric acid deviating by ~8–10° from coplanarity. Centrosymmetric dimers form via N–H⋯O hydrogen bonds, while picric acid stabilizes via intramolecular O–H⋯O bonds. These interactions are critical for predicting solubility and reactivity .
Q. What are the primary biological or material applications of this compound derivatives in current research?
Hydrazones are explored for antimicrobial, anticancer, and anti-inflammatory activities due to their electron-rich C=N–NH moiety, which enables metal chelation and redox modulation . Phthalazinone derivatives also serve as ligands in transition-metal catalysis and chemiluminescent materials. For example, 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives exhibit anti-proliferative activity in cancer cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for hydrazone derivatives?
Discrepancies between solution-state NMR (dynamic behavior) and solid-state SCXRD (static structure) often arise due to tautomerism or solvent effects. For example, hydrazones may exist as hydrazides (>C=NNH₂) or tautomers in solution. To reconcile data, combine variable-temperature NMR, DFT calculations, and SCXRD. Cross-validate hydrogen-bonding patterns (e.g., N–H⋯O vs. O–H⋯N) with IR spectroscopy .
Q. What factorial design approaches optimize the synthesis of this compound derivatives for high yield and selectivity?
A 2³ factorial design can test variables: (1) solvent polarity (ethanol vs. DMF), (2) temperature (25°C vs. reflux), and (3) acid catalyst (HCl vs. acetic acid). Response variables include yield, crystallinity, and reaction time. For example, ethanol/HCl at reflux may favor dimerization via N–H⋯O bonds, while DMF reduces steric hindrance for bulky hydrazines .
Q. How do theoretical frameworks (e.g., DFT, QTAIM) explain the reactivity and stability of this compound in catalytic applications?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity. Quantum Theory of Atoms in Molecules (QTAIM) analyzes bond critical points (BCPs) for hydrogen bonds (N–H⋯O), confirming their strength (ρ ~0.02–0.05 a.u.). These models align with SCXRD data, showing that electron-withdrawing groups (e.g., nitro) stabilize the phthalazinone ring .
Q. What methodological challenges arise in assessing the biological activity of hydrazone derivatives, and how are they addressed?
False positives in antimicrobial assays may occur due to compound aggregation or metal impurities. Mitigate via:
Q. How can green chemistry principles (e.g., solvent-free synthesis, microwave irradiation) improve the sustainability of hydrazone synthesis?
Replace ethanol with water or ionic liquids to reduce toxicity. Microwave irradiation (100–150 W, 5–10 min) accelerates condensation reactions via dielectric heating, achieving >90% yield vs. 6–12 hours under reflux. Grinding techniques (mechanochemistry) also eliminate solvents and enhance crystallinity .
Data Analysis and Interpretation
Q. How should researchers statistically analyze biological activity data for hydrazone derivatives with small sample sizes?
Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For IC₅₀ values, apply nonlinear regression (log-dose vs. response) with 95% confidence intervals. Report mean ± SEM and validate with independent replicates (n ≥ 3) .
Q. What strategies validate the reproducibility of crystallographic data for hydrazone cocrystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
